Cas no 868968-51-8 (N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- N-(3,5-dimethylphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 868968-51-8
- SR-01000142473
- SR-01000142473-1
- F1835-0260
- AKOS024612779
- N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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- インチ: 1S/C20H18N6OS/c1-13-8-14(2)10-16(9-13)22-18(27)12-28-19-6-5-17-23-24-20(26(17)25-19)15-4-3-7-21-11-15/h3-11H,12H2,1-2H3,(H,22,27)
- InChIKey: XDRRXVWSPRYPPI-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=C(C)C=C(C)C=1)=O)C1C=CC2=NN=C(C3C=NC=CC=3)N2N=1
計算された属性
- 精确分子量: 390.12628039g/mol
- 同位素质量: 390.12628039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 527
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 110Ų
N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1835-0260-75mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-25mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-30mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-5μmol |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-4mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-5mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-100mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-15mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-40mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1835-0260-20mg |
N-(3,5-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide |
868968-51-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献
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N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報
Introduction to N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No. 868968-51-8)
N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 868968-51-8, represents a novel molecular entity with a complex structural framework that combines multiple heterocyclic moieties. The intricate architecture of this molecule suggests potential applications in the development of innovative therapeutic agents, particularly in addressing challenging biological targets.
The core structure of N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide consists of a phenyl ring substituted with dimethyl groups at the 3 and 5 positions, which enhances its lipophilicity and influences its interactions with biological targets. This substitution pattern is strategically designed to improve solubility and metabolic stability, key factors in drug development. The presence of the acetamide moiety at the second position further contributes to the molecule's versatility, allowing for potential modifications that could fine-tune its pharmacological properties.
The compound's molecular backbone incorporates a triazolopyridazine scaffold, which is a region of intense interest in medicinal chemistry due to its ability to modulate various biological pathways. Specifically, the triazolopyridazine moiety has been explored for its potential in inhibiting enzymes and receptors involved in inflammation, cancer progression, and neurodegenerative diseases. Recent studies have highlighted the significance of this scaffold in designing molecules with enhanced binding affinity and selectivity. The sulfanyl group at the 6-position of the pyridazine ring adds another layer of complexity, potentially influencing the compound's reactivity and interaction with biological systems.
In the context of contemporary pharmaceutical research, N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide stands out as a promising candidate for further investigation. Its unique structural features make it a valuable tool for exploring new therapeutic strategies. Researchers have been particularly interested in its potential as an anti-inflammatory agent, given the well-documented role of triazolopyridazine derivatives in modulating inflammatory pathways. Preclinical studies have begun to unravel the mechanisms by which this compound interacts with cellular targets, providing insights into its pharmacological profile.
The synthesis of N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the pyridin-3-yl group at the 3-position of the triazolopyridazine scaffold is particularly critical, as it influences the compound's electronic properties and binding interactions. Advanced synthetic techniques have been employed to ensure high yield and purity during production. These methods include palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed functionalization strategies.
The pharmacokinetic properties of N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide are under active investigation to assess its suitability for clinical applications. Preliminary data suggest that the compound exhibits favorable pharmacokinetic profiles in animal models, including good bioavailability and reasonable metabolic stability. These findings are encouraging for further development into a lead compound for drug discovery programs. Additionally, studies on its toxicological profile have provided preliminary reassurance regarding safety concerns.
The potential therapeutic applications of N-(3,5-dimethylphenyl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,bpyridazin6 - ylsulfanyl}acetamide extend beyond anti-inflammatory uses. Researchers are exploring its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The triazolopyridazine scaffold has shown promise in modulating neurotransmitter systems and inhibiting enzymes associated with neurodegeneration. Furthermore,the compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
In conclusion,N-(35dimethylphenyl) - 22{33(bipydin - 31 ) - 12 , 42 trizolo43 , bipyrazin - 61 ) sulfanylmethan amide (CAS No . 868968 -51 -8) is a structurally complex organic compound with significant potential in pharmaceutical research . Its unique molecular features ,including the phenyldimethyl , pyridine , triazolopy ridazine ,and sulfanyl moieties,make it a versatile scaffold for developing novel therapeutic agents . Current research efforts are focused on elucidating its pharmacological mechanisms , optimizing synthetic routes ,and evaluating its clinical applicability . As our understanding of this compound grows,its role in addressing critical health challenges is likely to expand,offering hope for innovative treatments across multiple therapeutic areas .
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